molecular formula C19H17N3 B6254642 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline CAS No. 2098549-46-1

2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline

Cat. No.: B6254642
CAS No.: 2098549-46-1
M. Wt: 287.4
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Description

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a quinoxaline ring fused with a 3,4-dihydroisoquinoline moiety, which is further substituted with a 3,3-dimethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline typically involves multiple steps, starting with the preparation of the 3,4-dihydroisoquinoline core. One common method involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired cyclization products in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can result in a variety of substituted quinoxaline and isoquinoline derivatives.

Scientific Research Applications

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical processes. For instance, its antinociceptive activity is likely mediated through the modulation of pain receptors and neurotransmitter pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoxaline is unique due to its specific substitution pattern and the presence of both quinoxaline and isoquinoline moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2098549-46-1

Molecular Formula

C19H17N3

Molecular Weight

287.4

Purity

95

Origin of Product

United States

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